2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione
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Overview
Description
2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis markers .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione can be compared with other pyrimidine derivatives such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific methoxyphenyl substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
63658-60-6 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-5-3-2-4-7(8)11-12-9(14)6-10(15)13-11/h2-5H,6H2,1H3,(H,12,13,14,15) |
InChI Key |
GGSHZRJFBWZOSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=O)CC(=O)N2 |
Origin of Product |
United States |
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